molecular formula C6H10O6 B3426075 Dimethyl tartrate CAS No. 5057-96-5

Dimethyl tartrate

Cat. No. B3426075
CAS RN: 5057-96-5
M. Wt: 178.14 g/mol
InChI Key: PVRATXCXJDHJJN-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl tartrate is a chiral auxiliary used for the enantioselective epoxidation of allylic alcohols . It is also used for asymmetric α-halogenation of acetals . It is a starting material for the synthesis of chiral building blocks .


Synthesis Analysis

Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .


Molecular Structure Analysis

The molecular formula of Dimethyl tartrate is C6H10O6 . Its average mass is 178.140 Da and its monoisotopic mass is 178.047745 Da .


Chemical Reactions Analysis

Dimethyl L-tartrate can react with sulfur tetrafluoride to form dimethyl meso-2,3-difluorosuccinate . It may be used in the synthesis of the following chiral ligands for use in asymmetric synthesis: (2 R, 3 R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol .


Physical And Chemical Properties Analysis

Dimethyl tartrate has a density of 1.4±0.1 g/cm^3 . Its boiling point is 280.0±0.0 °C at 760 mmHg . The enthalpy of vaporization is 60.2±6.0 kJ/mol . The flash point is 95.7±11.7 °C . The index of refraction is 1.470 .

Scientific Research Applications

Immuno-modulatory and Neuroprotective Properties

Dimethyl fumarate, closely related to dimethyl tartrate in its functional use, is an oral disease-modifying agent indicated for the treatment of multiple sclerosis (MS). It exhibits immuno-modulating and neuroprotective properties, contributing to its efficacy in relapsing forms of MS and relapsing-remitting MS. Clinical trials have demonstrated its effectiveness in reducing clinical relapse rates and MRI measures of disease activity, with an acceptable tolerability profile (Deeks, 2016).

Alternative Fuel Applications

Research on dimethyl ether (DME), deriving from similar methylation processes involving compounds like dimethyl tartrate, highlights its potential as an eco-friendly alternative to conventional diesel fuel for compression ignition engines. DME combustion results in low emissions of NOx, HC, CO, and PM, offering significant environmental benefits. However, challenges regarding its calorific value, engine durability, and NOx emission reduction require further exploration (Park & Lee, 2014).

Ophthalmological Disease Treatment

Dimethyl fumarate's anti-inflammatory, antioxidant, and Nrf2 activation properties suggest potential therapeutic applications in eye pathologies, including age-related macular degeneration (AMD). Its ability to modulate inflammation and oxidative stress positions it as a promising candidate for topical administration in ophthalmological treatments (Manai, Govoni, & Amadio, 2022).

Green Chemistry and Organic Synthesis

Dimethyl urea and L-(+)-tartaric acid mixtures, related to dimethyl tartrate, serve as solvents and catalysts in organic synthesis, emphasizing green chemistry principles. These mixtures support environmentally friendly and cost-effective methodologies for various organic transformations, reflecting the evolving landscape of sustainable chemical synthesis (Ali, Chinnam, & Aswar, 2021).

Safety And Hazards

Dimethyl tartrate should be handled with personal protective equipment. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest or breathe dust .

properties

IUPAC Name

dimethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRATXCXJDHJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871788
Record name Dimethyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl tartrate

CAS RN

89599-43-9
Record name NSC517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl tartrate
Reactant of Route 2
Reactant of Route 2
Dimethyl tartrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl tartrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl tartrate
Reactant of Route 5
Dimethyl tartrate
Reactant of Route 6
Dimethyl tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.